molecular formula C44H26Cl4N4Ni B12334617 meso-Tetrakis(4-chlorophenyl)porphyrin-Ni(II)

meso-Tetrakis(4-chlorophenyl)porphyrin-Ni(II)

Cat. No.: B12334617
M. Wt: 811.2 g/mol
InChI Key: GSCAZALWBWGJQI-UHFFFAOYSA-N
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Description

meso-Tetrakis(4-chlorophenyl)porphyrin-Ni(II): is a porphyrin compound that contains a nickel ion at its core. This compound is known for its unique structural and chemical properties, making it valuable in various scientific and industrial applications. It appears as a black crystalline or powdery substance and is relatively stable at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of meso-Tetrakis(4-chlorophenyl)porphyrin-Ni(II) typically involves the reaction of meso-Tetrakis(4-chlorophenyl)porphyrin with nickel chloride in an appropriate solvent. The reaction conditions can be adjusted based on the desired yield and purity. Common solvents used include dimethyl sulfoxide and methanol .

Industrial Production Methods: Industrial production of meso-Tetrakis(4-chlorophenyl)porphyrin-Ni(II) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then purified and crystallized for use in various applications .

Chemical Reactions Analysis

Types of Reactions: meso-Tetrakis(4-chlorophenyl)porphyrin-Ni(II) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of nickel(III) complexes, while substitution reactions can yield a variety of functionalized porphyrins .

Mechanism of Action

The mechanism by which meso-Tetrakis(4-chlorophenyl)porphyrin-Ni(II) exerts its effects involves its ability to interact with various molecular targets. The nickel ion at the core of the porphyrin ring can coordinate with different ligands, facilitating various chemical reactions. This coordination ability is crucial for its catalytic activity and its role in photodynamic therapy, where it generates reactive oxygen species to kill cancer cells .

Comparison with Similar Compounds

Uniqueness: meso-Tetrakis(4-chlorophenyl)porphyrin-Ni(II) is unique due to its specific electronic properties imparted by the nickel ion. These properties make it particularly effective as a catalyst and in photodynamic therapy .

Properties

Molecular Formula

C44H26Cl4N4Ni

Molecular Weight

811.2 g/mol

IUPAC Name

nickel;5,10,15,20-tetrakis(4-chlorophenyl)-21,23-dihydroporphyrin

InChI

InChI=1S/C44H26Cl4N4.Ni/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27;/h1-24,49,52H;

InChI Key

GSCAZALWBWGJQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C=C4)C9=CC=C(C=C9)Cl)N3)Cl.[Ni]

Origin of Product

United States

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